

5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride chemical formula

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Compound of Interest

Compound Name: 5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride

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An In-depth Technical Guide to **5-Chloro-2-methoxy-4-methylbenzenesulfonyl Chloride**

Abstract

5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride is a substituted aromatic sulfonyl chloride that serves as a critical building block in modern organic synthesis. Its chemical structure, featuring a reactive sulfonyl chloride group and a decorated benzene ring, makes it a valuable precursor for the construction of complex molecules. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, a detailed synthesis protocol grounded in mechanistic principles, and its core applications, particularly in the development of sulfonamide-based therapeutic agents. The content is tailored for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into its handling, reactivity, and synthetic utility.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its identity and physical characteristics. **5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride** is an organic compound with the CAS Number 889939-48-4.^{[1][2][3]} Its structure is defined by a benzene ring substituted with five groups: a sulfonyl chloride group (-SO₂Cl), a chloro group (-Cl), a methoxy group (-OCH₃), and a methyl group (-CH₃) at positions 1, 5, 2, and 4, respectively.

Chemical Identity

5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride

Chemical Formula: $C_8H_8Cl_2O_3S$

CAS: 889939-48-4

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Caption: Core chemical identity information.

The specific arrangement of these functional groups dictates the compound's reactivity and physical properties. The quantitative data for this compound are summarized in the table below.

Property	Value	Reference
Chemical Formula	$C_8H_8Cl_2O_3S$	[1][2][3][4]
Molecular Weight	255.12 g/mol	[1][2][3][4]
Appearance	White to cream crystalline powder	[4]
Melting Point	126-129 °C	[2][4][5]
CAS Number	889939-48-4	[1][2][3][5]

Synthesis and Mechanistic Considerations

The synthesis of aryl sulfonyl chlorides is a cornerstone reaction in organic chemistry, most commonly achieved through electrophilic aromatic substitution. The established and reliable method for preparing **5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride** is the direct chlorosulfonation of its aromatic precursor, 4-chloro-1-methoxy-2-methylbenzene.

Principle of Synthesis: Electrophilic Aromatic Substitution

The reaction mechanism hinges on the potent electrophilic nature of chlorosulfonic acid ($ClSO_3H$). The benzene ring of the precursor, activated by the electron-donating methoxy and

methyl groups, acts as a nucleophile, attacking the sulfur atom of the chlorosulfonic acid. The choice of chlorosulfonic acid is critical; it serves as both the sulfonating agent and the solvent, driving the reaction to completion. The directing effects of the existing substituents guide the incoming chlorosulfonyl group to the desired position on the ring. The reaction is typically performed at low temperatures to control its exothermicity and minimize the formation of side products.

Experimental Protocol: Synthesis

This protocol describes a self-validating system for the synthesis, purification, and verification of the title compound.

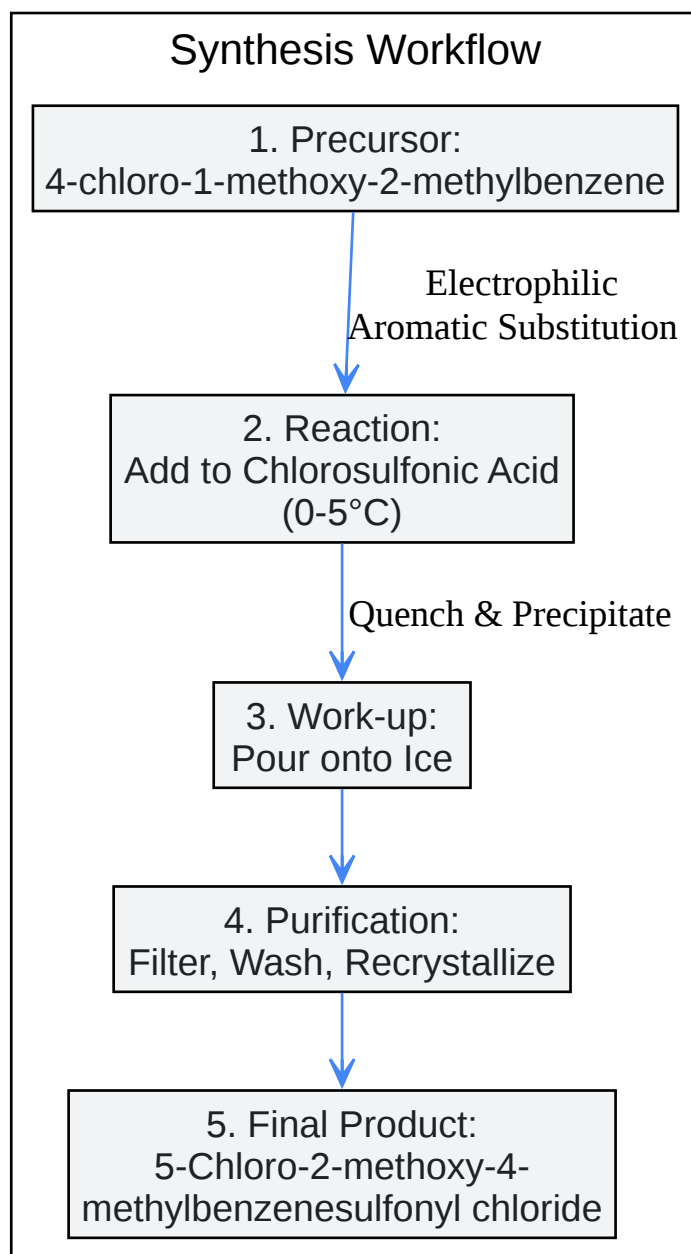
Materials:

- 4-chloro-1-methoxy-2-methylbenzene
- Chlorosulfonic acid
- Chloroform
- Crushed ice
- Sodium bicarbonate (5% aqueous solution)
- Anhydrous magnesium sulfate

Procedure:

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap, add 1.5 equivalents of chlorosulfonic acid. Cool the flask to 0°C in an ice-water bath.
- **Reagent Addition:** Dissolve 1.0 equivalent of 4-chloro-1-methoxy-2-methylbenzene in a minimal amount of chloroform. Add this solution dropwise to the cooled, stirring chlorosulfonic acid over 60 minutes, ensuring the internal temperature does not exceed 5°C. This slow addition is crucial to manage the exothermic reaction and prevent unwanted side reactions.

- **Reaction Progression:** After the addition is complete, allow the mixture to stir at 0-5°C for an additional 2-3 hours to ensure the reaction proceeds to completion.
- **Work-up and Isolation:** Carefully and slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. The sulfonyl chloride, being insoluble in water, will precipitate out as a solid. This step quenches the reactive chlorosulfonic acid and facilitates product isolation.
- **Neutralization:** Filter the crude solid product and wash it thoroughly with cold water until the washings are neutral to litmus paper. Subsequently, wash with a cold 5% sodium bicarbonate solution to remove any residual acidic impurities, followed by a final wash with cold water.
- **Drying and Purification:** Dry the crude product under vacuum. For purification, recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) can be employed to yield a white to cream crystalline solid.
- **Verification:** The identity and purity of the final product should be confirmed by measuring its melting point (literature value: 126-129°C) and through spectroscopic analysis (IR, NMR).[\[2\]](#)
[\[4\]](#)[\[5\]](#)



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Caption: A streamlined workflow for the synthesis of the title compound.

Core Reactivity and Applications in Medicinal Chemistry

The synthetic value of **5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride** lies almost entirely in the reactivity of its sulfonyl chloride functional group.

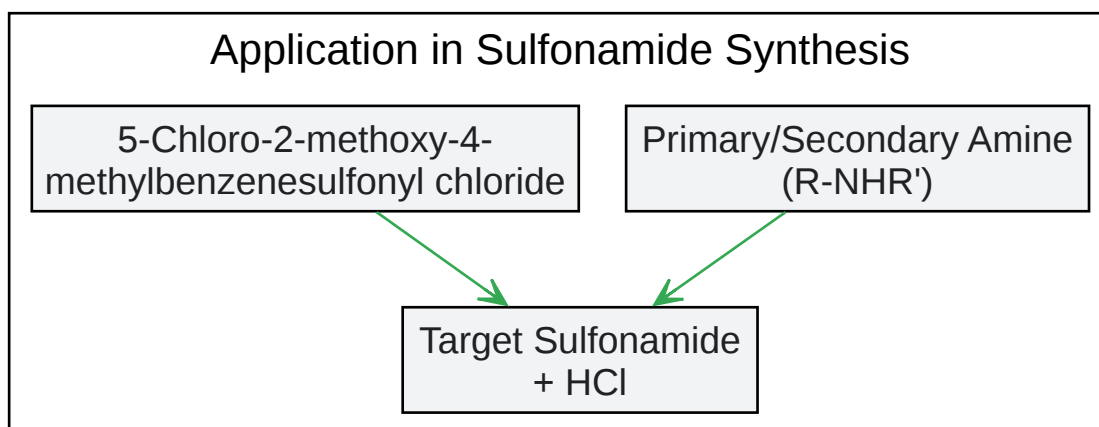
The Sulfonyl Chloride Functional Group

The sulfur atom in the $-\text{SO}_2\text{Cl}$ group is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it an excellent target for nucleophiles. Its most significant application is the reaction with primary and secondary amines to form stable sulfonamide linkages.[4][6] This reaction is robust, high-yielding, and forms the basis of its utility in constructing larger, more complex molecules.

Synthesis of Sulfonamides for Drug Discovery

The sulfonamide functional group is a privileged scaffold in medicinal chemistry, appearing in a wide array of FDA-approved drugs, including antibiotics, diuretics, and anticancer agents.[7] **5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride** serves as a key reagent to introduce a specific substituted aryl sulfonamide moiety into a target molecule.

The reaction of this sulfonyl chloride with an amine (R-NH_2) proceeds readily, typically in the presence of a non-nucleophilic base like pyridine or triethylamine, which serves to neutralize the hydrochloric acid byproduct. The resulting 5-chloro-2-methoxy-4-methylbenzenesulfonamides are themselves subjects of research. For instance, the parent sulfonamide (derived from ammonia) has been investigated for its potential antimicrobial and cytotoxic properties against cancer cell lines.[6] The substituents on the aromatic ring—chloro, methoxy, and methyl groups—are not mere spectators; they modulate the electronic properties and lipophilicity of the resulting sulfonamide, which can enhance binding affinity to biological targets and improve pharmacokinetic profiles.[4]



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Caption: Reaction scheme for the formation of sulfonamides.

Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling of **5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride** is imperative for laboratory safety.

- **Hazards:** The compound is classified as an irritant and is corrosive.[2][5] It can cause severe skin burns and eye damage.[5][8][9] It is also sensitive to moisture; it will hydrolyze to the corresponding sulfonic acid, releasing corrosive hydrochloric acid gas.[5]
- **Handling:** All manipulations should be performed in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[8][9][10] Avoid inhalation of dust and contact with skin and eyes.
- **Storage:** The compound should be stored in a tightly sealed container under an inert atmosphere, such as argon or nitrogen, to prevent decomposition from atmospheric moisture.[4] Store in a cool, dry, and well-ventilated area away from water and incompatible materials.

Conclusion

5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride is more than just a chemical with a complex name; it is a highly versatile and valuable tool for the modern organic chemist. Its straightforward synthesis via chlorosulfonation and the reliable reactivity of its sulfonyl chloride group make it an ideal building block for introducing the sulfonamide functional group, a key pharmacophore in drug discovery. A thorough understanding of its properties, synthesis, and handling protocols enables researchers to safely and effectively leverage this reagent in the creation of novel molecules with potential therapeutic applications.

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